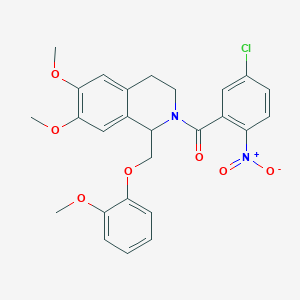

(4-Etil-1,2,5-oxadiazol-3-il)metanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, followed by desulfurization or intramolecular rearrangement . The exact method can vary depending on the specific substituents and the desired oxadiazole isomer .Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Aplicaciones Científicas De Investigación

Aplicaciones medicinales

Los oxadiazoles, incluido el “(4-Etil-1,2,5-oxadiazol-3-il)metanol”, se han utilizado con éxito como parte esencial del farmacóforo o como un enlace aromático plano para colocar los sustituyentes necesarios según las aplicaciones potenciales . Han mostrado potencial en diversas aplicaciones medicinales:

Anticancerígeno: Los oxadiazoles han mostrado potencial como agentes anticancerígenos . Se han probado contra diversas líneas celulares tumorales humanas .

Vasodilatador: Estos compuestos también se han utilizado como vasodilatadores .

Anticonvulsivo: Los oxadiazoles han mostrado potencial como agentes anticonvulsivos .

Antidiabético: También se han utilizado en el tratamiento de la diabetes .

Moléculas de alta energía

Los oxadiazoles se han establecido como un núcleo de alta energía potencial, y sus derivados han mostrado un balance de oxígeno favorable y un calor de formación positivo . Se pueden utilizar como moléculas de alta energía o materiales energéticos .

Aplicaciones agrícolas

Los derivados de 1,2,4-oxadiazol exhiben un amplio espectro de actividades biológicas agrícolas . Han mostrado una actividad nematicida moderada contra Meloidogyne incognita y actividad antifúngica contra Rhizoctonia solani . Algunos compuestos han mostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae pv. oryzae (Xoo), con valores de EC50 superiores a bismertiazol (BMT) y tiodiazol cobre (TDC) .

Actividad antifúngica

Los oxadiazoles han mostrado actividades antifúngicas contra Colletotrichum orbiculare, Botrytis cinerea y Rhizoctonia solani .

Biodisponibilidad

Los resultados in silico indicaron que los compuestos cumplen con las reglas de Lipinski de los cinco y, teóricamente, los compuestos diseñados presentaban una biodisponibilidad oral positiva .

Aplicaciones misceláneas

Además de las aplicaciones mencionadas anteriormente, los oxadiazoles tienen otras aplicaciones misceláneas . La variación en las propiedades de los oxadiazoles permite que estas moléculas se utilicen como sales iónicas y compuestos farmacéuticos .

Mecanismo De Acción

Target of action

Oxadiazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . .

Mode of action

The mode of action of oxadiazoles depends on their specific structure and the type of biological activity they exhibit. For example, some oxadiazoles act by inhibiting key enzymes in bacterial cells, leading to cell death

Biochemical pathways

Oxadiazoles can affect various biochemical pathways depending on their specific targets. For example, they may interfere with the synthesis of bacterial cell walls or inhibit the replication of viral RNA

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), determine its bioavailability and therapeutic effectiveness. These properties can be influenced by various factors, including the compound’s chemical structure, its formulation, and the route of administration

Result of action

The result of a compound’s action depends on its mode of action and the specific biochemical pathways it affects. For example, if a compound acts as an antibacterial agent, the result of its action may be the death of bacterial cells

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can form hydrogen bonds with proteins, altering their conformation and function .

Cellular Effects

The effects of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating gene expression, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can either promote or inhibit the transcription of specific genes, thereby affecting cellular metabolism and function. For example, it can upregulate the expression of pro-apoptotic genes, leading to increased cell death in cancer cells .

Molecular Mechanism

At the molecular level, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol exerts its effects through several mechanisms. It can bind to biomolecules such as DNA, RNA, and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and enhancing immune response. At higher doses, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and influence metabolic flux. For example, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol can inhibit key enzymes in glycolysis, leading to a decrease in ATP production and altering cellular energy balance .

Transport and Distribution

Within cells and tissues, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and function, as it may concentrate in specific areas where it exerts its effects .

Subcellular Localization

The subcellular localization of (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (4-Ethyl-1,2,5-oxadiazol-3-yl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Propiedades

IUPAC Name |

(4-ethyl-1,2,5-oxadiazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-2-4-5(3-8)7-9-6-4/h8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFTYDDHGNYDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2574884.png)

![(E)-3-(Furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2574885.png)

![6-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2574890.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)